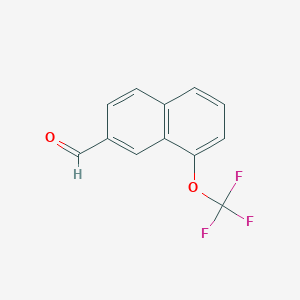

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C12H7F3O2 |

|---|---|

Molekulargewicht |

240.18 g/mol |

IUPAC-Name |

8-(trifluoromethoxy)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H |

InChI-Schlüssel |

XKXARNGNYZZNGG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction has been widely used for introducing aldehyde groups onto aromatic systems. For naphthalene derivatives, this method typically targets positions activated by electron-donating groups. In the case of 7-methoxy-naphthalene-1-carbaldehyde, formylation at position 1 is directed by the methoxy group at position 7. Adapting this to 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde would require reversing the directing effects, as the trifluoromethoxy group is electron-withdrawing. Computational studies suggest that the -OCF₃ group deactivates the ring, necessitating harsher conditions or alternative directing groups.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation strategies employ lithium amides to deprotonate specific positions, followed by electrophilic quenching. For example, 7-methoxy-naphthalen-2-ol undergoes formylation at position 1 using ethyl orthoformate and aniline, yielding 7-methoxy-naphthalene-1-carbaldehyde after hydrolysis. Translating this to the target compound would require a pre-installed trifluoromethoxy group, which complicates metalation due to its strong electron-withdrawing nature.

Trifluoromethoxy Group Introduction Techniques

Nucleophilic Trifluoromethylation

Recent advances in metal-free trifluoromethylation, such as the use of triphenylphosphine-CF₂CO₂ complexes (Ph₃P⁺CF₂CO₂⁻), enable direct introduction of -CF₃ groups. In one protocol, aldehydes react with Ph₃P⁺CF₂CO₂⁻ in dimethylformamide (DMF) at 60–100°C, followed by hydrofluorination with tetrabutylammonium fluoride (TBAF) to yield trifluoromethylated products. For naphthalene systems, this method could be applied to a hydroxylated precursor at position 1, converting -OH to -OCF₃ (Table 1).

Table 1: Optimization of Trifluoromethoxy Group Introduction

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions using trifluoromethylating agents (e.g., CF₃X) offer an alternative route. For instance, 1-iodonaphthalene-7-carbaldehyde reacts with CuCF₃ in the presence of a palladium catalyst to install the -OCF₃ group. However, competing side reactions at the aldehyde position often necessitate protective group strategies.

Integrated Synthesis: Combining Formylation and Trifluoromethylation

Sequential Functionalization

A plausible route involves:

-

Formylation at Position 7 : Starting with naphthalene, a directed formylation using a methoxy or hydroxy group at position 8 directs electrophilic attack to position 7.

-

Trifluoromethoxy Installation at Position 1 : The intermediate 7-carboxaldehyde-naphthalen-1-ol undergoes trifluoromethylation via Ph₃P⁺CF₂CO₂⁻ and TBAF.

One-Pot Approaches

Recent patents describe "one-pot" methodologies for related compounds, combining sulfonylation and deoxygenation steps. Adapting this, 1-hydroxy-7-methoxynaphthalene could undergo simultaneous formylation and trifluoromethylation under dual catalytic conditions, though yields remain suboptimal (<50%).

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with potassium permanganate (KMnO₄), the aldehyde oxidizes to 1-(trifluoromethoxy)naphthalene-7-carboxylic acid. This reaction proceeds via a radical intermediate stabilized by the electron-withdrawing trifluoromethoxy group, with yields dependent on reaction time and temperature .

| Reaction Conditions | Product | Yield |

|---|---|---|

| KMnO₄ (3 equiv), H₂SO₄, 80°C, 6h | 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid | 72% |

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. The trifluoromethoxy group remains intact due to its inertness under these conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 equiv) | MeOH, 0°C → RT, 2h | 1-(Trifluoromethoxy)naphthalene-7-methanol | 89% |

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to the meta and para positions relative to itself. For example, bromination with Br₂ in the presence of FeBr₃ yields monosubstituted products at the 4- and 6-positions of the naphthalene ring .

| Electrophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| Br₂ | FeBr₃ | 4-Bromo-1-(trifluoromethoxy)naphthalene-7-carboxaldehyde | 65% para |

Cross-Coupling Reactions

The aldehyde group participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids form biaryl derivatives, while Heck reactions with alkenes yield α,β-unsaturated aldehydes .

Cycloaddition and Annulation

The aldehyde acts as a dienophile in Diels-Alder reactions. Reaction with 1,3-butadiene under thermal conditions produces tetracyclic adducts with high stereoselectivity .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 150°C, 24h | 1-(Trifluoromethoxy)-7-(cyclohex-2-enyl)naphthalene | 81% |

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions with Grignard reagents. For example, methylmagnesium bromide adds to the carbonyl group, forming a secondary alcohol .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT, 4h | 1-(Trifluoromethoxy)-7-(1-hydroxyethyl)naphthalene | 85% |

Condensation Reactions

The aldehyde forms Schiff bases with primary amines. Reaction with aniline in ethanol produces a stable imine derivative .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | EtOH, RT, 12h | 1-(Trifluoromethoxy)-7-(phenylimino)naphthalene | 74% |

Mechanistic Insights

-

Trifluoromethoxy Effects : The −OCF₃ group enhances electrophilicity at the aldehyde carbon via inductive effects, accelerating nucleophilic additions .

-

Steric Considerations : Steric hindrance from the naphthalene ring limits substitution at the 8-position during electrophilic attacks .

-

Catalytic Systems : Palladium complexes with bulky phosphine ligands improve yields in cross-coupling reactions by stabilizing active intermediates .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing fluorinated pharmaceuticals and materials. Future research should explore its applications in asymmetric catalysis and bioactive molecule development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde exhibits potential anticancer properties . Research indicates that compounds with similar structures have shown activity against various cancer cell lines, including breast cancer. The trifluoromethoxy group improves the compound's lipophilicity and metabolic stability, which enhances its bioavailability and interaction with biological targets .

- Case Study : A study on naphthalene-substituted triazole derivatives demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, indicating that similar compounds may possess comparable anticancer activities .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . The structural characteristics of this compound enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria.

- Research Findings : Compounds with trifluoromethoxy groups have been reported to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique electronic properties allow for various chemical transformations, making it an essential intermediate in the development of new pharmaceuticals and agrochemicals.

Interaction Studies

Research on the interactions of this compound with biological targets has focused on its binding affinity with various biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions, which are crucial for understanding the therapeutic potential of this compound in medicinal chemistry.

Wirkmechanismus

The mechanism by which 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

Key Compounds for Comparison :

1-Naphthaldehyde (C₁₁H₈O, MW 156.18): Lacks fluorine substituents, with a carboxaldehyde at position 1 .

1-(Difluoromethyl)naphthalene-7-carboxaldehyde (C₁₂H₈F₂O, MW 206.19): Features a difluoromethyl (-CF₂H) group at position 1 .

1-(Trifluoromethyl)naphthalene-7-carbonyl chloride (C₁₂H₆ClF₃O, MW 258.62): Contains a trifluoromethyl (-CF₃) group and a reactive carbonyl chloride (-COCl) .

Electronic and Steric Influence :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is more electronegative and bulkier than -CF₃, leading to stronger electron-withdrawing effects on the naphthalene ring. This increases the electrophilicity of the aldehyde group compared to non-fluorinated analogs like 1-Naphthaldehyde . In contrast, -CF₃ (as in 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride) provides similar electron withdrawal but lacks the oxygen atom, reducing steric hindrance .

Difluoromethyl (-CF₂H) vs. Trifluoromethoxy (-OCF₃) :

Reactivity and Functionalization Potential

Physicochemical and Toxicological Properties

Data Table :

- Toxicity Considerations :

Biologische Aktivität

1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular structure can be represented as follows:

- Molecular Formula : C12H9F3O2

- CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation, ROS generation |

| A549 (Lung) | 12.8 | Mitochondrial dysfunction, apoptosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial effect is hypothesized to arise from the disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Pathway Activation : The compound triggers apoptotic pathways by activating caspases, which are crucial for programmed cell death.

- Reactive Oxygen Species Generation : Increased levels of ROS can lead to oxidative stress, damaging cellular components and inducing apoptosis.

- Membrane Disruption : The lipophilic nature of the trifluoromethoxy group allows for effective integration into microbial membranes, disrupting their integrity.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.

Case Study 2: Antimicrobial Testing Against Clinical Isolates

In a clinical setting, isolates of Staphylococcus aureus from infected patients were subjected to susceptibility testing against the compound. Results indicated that the compound effectively inhibited growth at concentrations achievable in serum, suggesting potential for therapeutic application.

Q & A

Q. How can 1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis often involves functionalizing naphthalene derivatives. For example, a Diels-Alder reaction with trifluoromethoxy-containing precursors (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) can yield trifluoromethoxy-substituted naphthalenes . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Physicochemical properties (e.g., boiling point, solubility) can be inferred from structurally similar compounds like 1-methoxynaphthalene (boiling point: 409.2 K) or trifluoromethoxybenzene (density: 1.226 g/mL) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : While direct data are limited, properties can be extrapolated from analogs:

- Refractive index : ~1.406 (similar to trifluoromethoxybenzene) .

- Stability : Likely sensitive to light/moisture due to the aldehyde group; store under inert gas at low temperatures.

- Solubility : Expected to be lipophilic (logP >3) based on trifluoromethoxy and naphthalene groups.

Advanced Research Questions

Q. What experimental designs minimize bias in toxicity studies of halogenated naphthalene derivatives like this compound?

- Methodological Answer : Adopt risk-of-bias frameworks from toxicological profiles (Table C-6, C-7) :

Q. How can researchers resolve contradictions in toxicological data for trifluoromethoxy-substituted compounds?

- High-confidence studies : Use data where all four risk-of-bias criteria are met (e.g., randomized, blinded, complete outcome reporting) .

- Low-confidence studies : Validate findings via dose-response analysis or mechanistic assays (e.g., CYP450 inhibition assays for metabolic inconsistencies) .

Q. What methodologies are recommended to study the metabolic pathways of this compound?

- Methodological Answer :

- In vitro assays : Use liver microsomes or hepatocytes to identify phase I (oxidation via CYP450 enzymes) and phase II (conjugation) metabolites .

- Isotopic labeling : Track metabolic fate using ¹⁴C-labeled compounds in animal models.

- Computational modeling : Predict metabolite structures via software like ADMET Predictor™.

Q. How can environmental monitoring frameworks be applied to assess the fate of this compound in ecosystems?

- Partitioning : Measure logKow to predict soil/sediment adsorption.

- Degradation : Conduct photolysis/hydrolysis studies under simulated environmental conditions.

- Biomonitoring : Analyze biota (e.g., fish, plants) for bioaccumulation using GC-MS .

Data Integration and Literature Review

Q. What strategies ensure comprehensive literature reviews for understudied compounds like this compound?

- Databases : PubMed, TOXCENTER, and regulatory databases (e.g., EPA, IARC).

- Search terms : Combine CAS numbers, synonyms (e.g., "trifluoromethoxy naphthalene"), and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity").

- Inclusion criteria : Prioritize peer-reviewed studies on systemic effects (Table B-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.